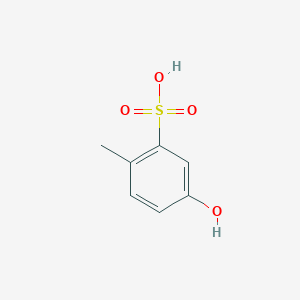

5-羟基-2-甲基苯磺酸

描述

5-Hydroxy-2-methylbenzenesulfonic acid is a chemical compound that can be categorized within the broader group of sulfonic acids, compounds known for their diverse applications in organic synthesis, drug formulation, and industrial processes due to their stability and solubility in water. This compound, in particular, might be of interest in various chemical syntheses and reactions due to the presence of both hydroxy and methyl groups attached to a benzene ring sulfonated at a specific position.

Synthesis Analysis

The synthesis of sulfonic acids and their derivatives often involves direct sulfonation of aromatic compounds using sulfuric acid or its derivatives. For instance, a related process is seen in the synthesis of cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of sulfonamide groups in organic syntheses and the pharmaceutical industry (Kaneda, 2020).

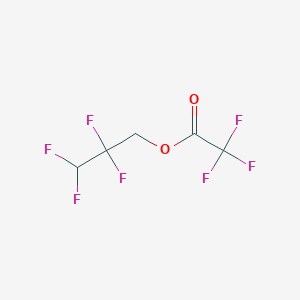

Molecular Structure Analysis

The molecular structure of sulfonic acids like 5-Hydroxy-2-methylbenzenesulfonic acid is characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring, which significantly influences its chemical reactivity and interactions. Studies on similar compounds, such as hydroxymethylfurfural and its derivatives, provide insights into how functional groups affect the compound's reactivity and potential applications (Fan et al., 2019).

Chemical Reactions and Properties

Sulfonic acids are known for their strong acidity and ability to undergo various chemical reactions, including esterification and salt formation, which are pivotal in synthesizing pharmaceuticals and dyestuffs. The specific reactions and properties of 5-Hydroxy-2-methylbenzenesulfonic acid would depend on the interplay between the sulfonic acid group and the other functional groups present on the benzene ring.

Physical Properties Analysis

The physical properties of sulfonic acids, such as solubility in water and organic solvents, melting points, and boiling points, are crucial for their application in different chemical processes. These properties are influenced by the nature and position of substituents on the aromatic ring.

Chemical Properties Analysis

The chemical properties of sulfonic acids, including acidity, reactivity towards nucleophiles, and participation in coupling reactions, are essential for their wide range of applications. The presence of a hydroxy group in 5-Hydroxy-2-methylbenzenesulfonic acid could offer unique reactivity patterns, particularly in forming hydrogen bonds and undergoing oxidation-reduction reactions.

References:

科学研究应用

色素检测系统

5-羟基-2-甲基苯磺酸及其衍生物在临床检测中的色素检测系统中起着重要作用。Fossati、Prencipe和Berti(2010)报道了一种改进的色素检测系统,利用3,5-二氯-2-羟基苯磺酸直接对血清和尿液中尿酸进行酶法测定。该系统以其可靠性、简单性、快速性以及适用于手动或自动程序而著称,突显了该化合物在生化诊断中的实用性 Clinical Chemistry。

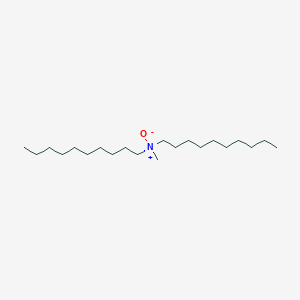

醇氧化中的催化作用

Hazra、Martins、Silva和Pombeiro(2015)研究了从2-氨基苯磺酸衍生的磺化席夫碱铜(II)配合物作为醇的均相过氧化氧化的高效选择催化剂。该研究强调了磺酸衍生物在催化化学转化中的潜力,特别是在将醇氧化为重要中间体如苯乙酮和苯甲醛方面 RSC Advances。

晶体结构和质子导电性

Pisareva、Shilov、Karelin、Dobrovolsky和Pisarev(2010)研究了2-羟基-4-甲基苯磺酸二水合物的晶体和分子结构,展示了其独特的结构特征和质子导电性。这项研究有助于理解磺酸衍生物的物理性质及其在材料科学中的应用,特别是在导电材料设计中 Russian Journal of Physical Chemistry A。

先进氧化过程

Uyanik、Akakura和Ishihara(2009)强调了2-碘代苯磺酸作为选择性氧化醇为各种重要化学结构如醛、酮和羧酸的极其活跃催化剂的用途,使用氧酮。该研究展示了磺酸衍生物在促进环保友好氧化过程中的作用,可能为传统氧化方法提供更环保的替代方案 Journal of the American Chemical Society。

属性

IUPAC Name |

5-hydroxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHXPJLWNXLVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597626 | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-methylbenzenesulfonic acid | |

CAS RN |

102014-39-1 | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY26DR678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)